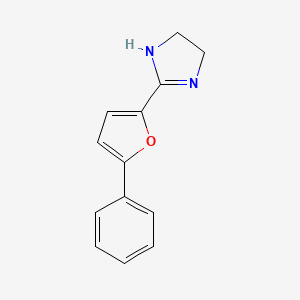

Furaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-(5-phenylfuran-2-yl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H12N2O/c1-2-4-10(5-3-1)11-6-7-12(16-11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15) |

InChI Key |

HNPLGLAMYJQFOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluralaner, the Active Ingredient in Furaline

Disclaimer: The term "Furaline" is a brand name for a veterinary product. The core active ingredient in this product is Fluralaner (B1663891) . This technical guide will focus on the chemical composition, properties, and associated experimental data for Fluralaner.

Chemical Composition and Properties

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds. It is a potent agent used in veterinary medicine for the control of ectoparasites such as fleas and ticks in dogs.[1][2][3]

| Identifier | Value |

| IUPAC Name | 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide[4][5][6] |

| Molecular Formula | C₂₂H₁₇Cl₂F₆N₃O₃[1][4] |

| CAS Number | 864731-61-3[5] |

| SMILES | Cc1cc(ccc1C(=O)NCC(=O)NCC(F)(F)F)C2=NOC(C2)(c3cc(cc(c3)Cl)Cl)C(F)(F)F[4] |

| InChI Key | MLBZKOGAMRTSKP-UHFFFAOYSA-N[1][4] |

| Property | Value |

| Molecular Weight | 556.29 g/mol [1][4] |

| Appearance | White to off-white powder[7] |

| Solubility | Insoluble in water[3] |

| Log P (calculated) | 5.6[5] |

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~1 day[8][9][10] |

| Apparent Half-life (t₁/₂) | 12-15 days[8][9][10] |

| Mean Residence Time (MRT) | 15-20 days[8][9][10] |

| Apparent Volume of Distribution (Vz) | 3.1 L/kg[8][9][10] |

| Clearance (Cl) | 0.14 L/kg/day[8][9][10] |

Mechanism of Action and Signaling Pathway

Fluralaner exerts its parasiticidal activity by acting as a potent antagonist on the nervous systems of arthropods.[3] It primarily targets ligand-gated chloride channels, leading to neuronal hyperexcitation, paralysis, and eventual death of the parasite.[1][2][3]

The mechanism involves a dual antagonism of:

-

γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors)[1][11]

-

L-glutamate-gated chloride channels (GluCls)[1]

By binding to these channels, Fluralaner blocks the influx of chloride ions, which is a crucial process for inhibitory neurotransmission.[3][12] This action is highly selective for insect and acarine receptors over those of mammals, which contributes to its favorable safety profile in host animals.[13] Studies have shown that Fluralaner's binding site is located at the transmembrane subunit interface of the GABA receptor.[11][14]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, analysis, and efficacy testing of Fluralaner.

The synthesis of Fluralaner is a multi-step process involving the creation of two key intermediates which are then combined.[15] A generalized workflow is presented below.

Detailed Protocol for Final Amidation Step (Example): A process for preparing Fluralaner involves reacting N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-2-methylbenzoyl]glycine with 2,2,2-trifluoroethylamine (B1214592).[16]

-

In a solution of 1.00 g of N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-2-methylbenzoyl]glycine (Intermediate) in 30 ml of dichloromethane, 0.65 g of l-[3-(diethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl) is added.[16]

-

The mixture is stirred at room temperature for 15 minutes.[16]

-

0.40 g of 2,2,2-trifluoroethylamine and 0.40 g of 4-(N,N-dimethylamino)pyridine (DMAP) are added.[16]

-

The solution is stirred at the same temperature for a further 2 hours to yield Fluralaner.[16]

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used for the quantification of Fluralaner in bulk and dosage forms.[17][18]

-

Column: Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm)[17][18]

-

Mobile Phase: Acetonitrile and 0.1% Formic acid (70:30 v/v)[17][18]

-

Column Temperature: 40°C[18]

-

Injection Volume: 20 µl[18]

-

Retention Time: Approximately 5.2 min[18]

This method has been validated according to ICH Q2 R1 guidelines for parameters including linearity, precision, accuracy, and robustness.[17][18]

This protocol outlines a typical study to assess the efficacy against fleas and the pharmacokinetic profile of orally administered Fluralaner.

-

Animal Selection: Healthy Beagle dogs are selected and acclimatized. For efficacy studies, dogs are evaluated for their ability to maintain flea infestations.[19]

-

Randomization: Dogs are randomly allocated to treatment groups (e.g., control group and Fluralaner-treated group).[19]

-

Dosing: The Fluralaner group receives a single oral dose, often as a chewable tablet, at a target dose (e.g., 25 mg/kg body weight). The control group remains untreated.[8][19]

-

Flea Infestation (for efficacy): At specified time points (e.g., Day -2 for baseline, and then post-treatment at Weeks 4, 8, 12), each dog is infested with a known number of adult fleas (e.g., ~100-200).[19][20]

-

Efficacy Assessment: At 48 hours after each infestation, fleas are removed by combing and counted to calculate the percentage reduction in the treated group compared to the control group.[19]

-

Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples are collected from the jugular vein at multiple time points post-dosing (e.g., 2, 4, 8 hours, and 1, 2, 3, 4, 7, 14, 21, 28, 35, 42, 49, 56, 63, 70, 77, 84, 91, 98, 105, and 112 days).[8]

-

Sample Analysis: Plasma is harvested by centrifugation. Fluralaner concentrations in plasma are measured using a validated analytical method, typically online Solid Phase Extraction coupled to Liquid Chromatography with Mass Spectrometric detection (online SPE-HPLC-MS/MS).[8]

-

Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, etc.) are calculated from the plasma concentration-time data using non-compartmental methods.[8][10]

This protocol is used to study the effect of Fluralaner on GABA receptors expressed in Xenopus laevis oocytes.

-

Receptor Expression: Housefly GABA receptor RDL subunits are expressed in Xenopus laevis oocytes.[11]

-

Electrophysiological Recording: Two-electrode voltage-clamp electrophysiology is performed on the oocytes.[11]

-

GABA Application: The baseline GABA response is established by applying GABA to the oocyte and measuring the induced current.[12]

-

Fluralaner Application: Fluralaner is perfused over the oocyte.[12]

-

Inhibition Measurement: The GABA response is measured again during and after the application of Fluralaner to determine the extent of inhibition.[12]

-

Analysis: The results demonstrate that Fluralaner inhibits the GABA-induced currents, confirming its antagonistic effect on the receptor. Studies indicate this inhibition progresses when the receptor is in an activated state.[11][12]

References

- 1. Fluralaner - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. grokipedia.com [grokipedia.com]

- 4. GSRS [precision.fda.gov]

- 5. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. msd.com [msd.com]

- 8. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. irjpms.com [irjpms.com]

- 19. Efficacy of fluralaner flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A randomized, blinded, controlled USA field study to assess the use of fluralaner tablets in controlling canine flea infestations - PMC [pmc.ncbi.nlm.nih.gov]

Furaline Synthesis: A Technical Guide to Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaline, chemically identified as 2-(5-phenylfuran-2-yl)-4,5-dihydro-1H-imidazole, is a heterocyclic compound featuring a core structure composed of a phenyl group attached to a furan (B31954) ring, which is in turn linked to a 4,5-dihydro-1H-imidazole (imidazoline) moiety. The synthesis of Furaline, while not extensively documented in dedicated literature, can be achieved through well-established organic chemistry reactions. This in-depth technical guide outlines plausible and efficient synthetic pathways for Furaline, detailing the necessary precursors, reaction mechanisms, and experimental protocols. The synthesis strategy hinges on the formation of a key intermediate, either 5-phenylfuran-2-carbaldehyde or 5-phenylfuran-2-carbonitrile, followed by the construction of the imidazoline (B1206853) ring.

Proposed Synthetic Pathways

The synthesis of Furaline can be approached via two primary routes, diverging from the nature of the precursor used for the construction of the imidazoline ring:

-

Route A: Synthesis from 5-phenylfuran-2-carbaldehyde.

-

Route B: Synthesis from 5-phenylfuran-2-carbonitrile.

Both routes initiate with the formation of the 5-phenylfuran-2-yl scaffold, a common intermediate.

Part 1: Synthesis of the 5-Phenylfuran-2-yl Precursor

The key to synthesizing the Furaline core is the creation of the 5-phenylfuran-2-yl moiety. The Suzuki cross-coupling reaction is a highly effective method for this purpose. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.

Synthesis of 5-Phenylfuran-2-carbaldehyde via Suzuki Coupling

A common strategy involves the coupling of (5-formylfuran-2-yl)boronic acid with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene).

Caption: Suzuki coupling for 5-phenylfuran-2-carbaldehyde synthesis.

Experimental Protocol: Synthesis of 5-Phenylfuran-2-carbaldehyde

-

To a reaction vessel, add (5-formylfuran-2-yl)boronic acid (1.2 equivalents), iodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Add a degassed mixture of 1,4-dioxane (B91453) and water (4:1 v/v).

-

Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 5-phenylfuran-2-carbaldehyde.

Synthesis of 5-Phenylfuran-2-carbonitrile

5-Phenylfuran-2-carbonitrile can be synthesized from 5-phenylfuran-2-carbaldehyde via a two-step process involving the formation of an oxime followed by dehydration.

Caption: Synthesis of 5-phenylfuran-2-carbonitrile from the corresponding aldehyde.

Experimental Protocol: Synthesis of 5-Phenylfuran-2-carbonitrile

-

Oxime Formation:

-

Dissolve 5-phenylfuran-2-carbaldehyde (1.0 equivalent) in ethanol.

-

Add hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the oxime.

-

-

Dehydration to Nitrile:

-

Suspend the dried oxime in acetic anhydride (5.0 equivalents).

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-phenylfuran-2-carbonitrile.

-

Part 2: Synthesis of the 4,5-Dihydro-1H-imidazole (Imidazoline) Ring

With the key furan precursors in hand, the final step is the construction of the imidazoline ring.

Route A: From 5-Phenylfuran-2-carbaldehyde

This method involves the condensation of the aldehyde with ethylenediamine (B42938) in the presence of an oxidizing agent.

Caption: Synthesis of Furaline from 5-phenylfuran-2-carbaldehyde.

Experimental Protocol: Synthesis of Furaline from Aldehyde

-

Dissolve 5-phenylfuran-2-carbaldehyde (1.0 equivalent) in dichloromethane.

-

Add ethylenediamine (1.2 equivalents) and potassium carbonate (2.0 equivalents) to the solution.

-

Add a solution of iodine (1.1 equivalents) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Furaline.

Route B: From 5-Phenylfuran-2-carbonitrile

This route typically proceeds via the Pinner reaction to form an intermediate imidate, which then reacts with ethylenediamine. A more direct method involves the use of a Lewis acid catalyst.[1]

Caption: Synthesis of Furaline from 5-phenylfuran-2-carbonitrile.

Experimental Protocol: Synthesis of Furaline from Nitrile

-

To a solution of ethylenediamine (1.1 equivalents) in anhydrous toluene at 0°C under an argon atmosphere, add a 2.0 M solution of trimethylaluminum in toluene (1.1 equivalents) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 5-phenylfuran-2-carbonitrile (1.0 equivalent) in anhydrous toluene.

-

Heat the reaction mixture to 110°C and stir for 18 hours.

-

Cool the reaction to 0°C and cautiously quench with methanol, followed by water.

-

Filter the resulting aluminum salts and wash with ethyl acetate.

-

Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Furaline.

Quantitative Data Summary

The following table summarizes typical yields for the key reactions described, based on analogous transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Materials | Product | Typical Yield (%) |

| Suzuki Coupling | (5-formylfuran-2-yl)boronic acid, Iodobenzene | 5-Phenylfuran-2-carbaldehyde | 75-90 |

| Oxime Formation | 5-Phenylfuran-2-carbaldehyde | 5-Phenylfuran-2-carbaldehyde oxime | 85-95 |

| Nitrile Formation | 5-Phenylfuran-2-carbaldehyde oxime | 5-Phenylfuran-2-carbonitrile | 70-85 |

| Imidazoline from Aldehyde | 5-Phenylfuran-2-carbaldehyde, Ethylenediamine | Furaline | 60-80 |

| Imidazoline from Nitrile | 5-Phenylfuran-2-carbonitrile, Ethylenediamine | Furaline | 65-85 |

Conclusion

The synthesis of Furaline is readily achievable through multi-step synthetic sequences starting from commercially available materials. The choice between the aldehyde and nitrile routes for the final imidazoline ring formation will depend on the availability of reagents and the desired scale of the synthesis. Both pathways utilize robust and well-understood chemical transformations, providing a solid foundation for the production of Furaline for research and development purposes. The provided protocols offer a detailed guide for the practical execution of these synthetic strategies.

References

Furaline (Fluralaner): A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaline, a veterinary pharmaceutical product, contains the active ingredient fluralaner (B1663891), a novel isoxazoline (B3343090) class insecticide and acaricide. This document provides an in-depth technical overview of the core mechanism of action of fluralaner, intended for an audience of researchers, scientists, and drug development professionals. Fluralaner exerts its potent and long-lasting efficacy against a broad spectrum of ectoparasites, including fleas and ticks, through a targeted disruption of the arthropod nervous system. Its primary mode of action involves the non-competitive antagonism of ligand-gated chloride channels, specifically γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) and L-glutamate-gated chloride channels (GluCls). This inhibitory action leads to hyperexcitation, paralysis, and ultimately the death of the parasite. A key feature of fluralaner is its high selectivity for arthropod neurons over their mammalian counterparts, ensuring a favorable safety profile in treated animals.

Core Mechanism of Action: Inhibition of Ligand-Gated Chloride Channels

Fluralaner's parasiticidal activity is centered on its ability to potently block the normal functioning of two critical types of inhibitory neurotransmitter receptors in the arthropod central nervous system: GABA-gated chloride channels and L-glutamate-gated chloride channels.

Targeting GABA-Gated Chloride Channels (GABA-Cls)

In the invertebrate nervous system, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, a ligand-gated chloride channel, it causes the channel to open, leading to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus inhibiting nerve transmission.

Fluralaner acts as a non-competitive antagonist at these GABA-Cls. It binds to a site within the channel pore, distinct from the GABA binding site, and allosterically inhibits the channel's function. This blockade prevents the influx of chloride ions, thereby disrupting the normal inhibitory signaling. The resulting hyperexcitation of the nervous system leads to uncontrolled neuronal activity, paralysis, and death of the arthropod.

Targeting L-Glutamate-Gated Chloride Channels (GluCls)

Glutamate-gated chloride channels are another class of inhibitory ligand-gated ion channels found exclusively in invertebrates, playing crucial roles in neurotransmission. Similar to its action on GABA-Cls, fluralaner potently inhibits GluCls. By blocking the glutamate-induced influx of chloride ions, fluralaner further contributes to the disruption of inhibitory signaling in the arthropod nervous system. This dual antagonism of both GABA-Cls and GluCls is a key factor in the broad-spectrum efficacy of fluralaner.

Selectivity for Arthropod vs. Mammalian Receptors

A critical aspect of fluralaner's pharmacological profile is its high degree of selectivity for arthropod ion channels over those of mammals. While mammals also have GABA-gated chloride channels in their central nervous system, fluralaner exhibits a significantly lower affinity for these receptors. This selectivity is a primary reason for the wide safety margin of fluralaner in dogs and other mammals.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of fluralaner.

Table 1: In Vitro Inhibitory Activity of Fluralaner

| Target Receptor/Organism | Assay System | Parameter | Value | Reference |

| Housefly (MdGBCl) | Xenopus oocytes expressing GABA-gated chloride channels | IC50 | 5.32 nM | |

| Housefly (MdGluCl) | Xenopus oocytes expressing L-glutamate-gated chloride channels | IC50 | 79.9 nM | |

| Rhipicephalus microplus RDL | HEK293 cells expressing GABA-gated chloride channels | - | 52-fold more sensitive than GluCl | |

| Cat Flea (Ctenocephalides felis) | In vitro membrane feeding system | Complete cessation of oviposition | 25.0 ng/mL | |

| Cat Flea (Ctenocephalides felis) | In vitro membrane feeding system | Larvicidal effect | 6.25 ng/mL |

Table 2: Pharmacokinetic Parameters of Fluralaner in Dogs (Oral Administration)

| Parameter | Value | Conditions | Reference |

| Time to Maximum Plasma Concentration (Tmax) | Within 1 day | Single oral dose | |

| Elimination Half-Life (t1/2) | 12-15 days | Single oral dose | |

| Mean Residence Time | 15-20 days | Single oral dose | |

| Apparent Volume of Distribution | 3.1 L/kg | Single oral dose | |

| Clearance | 0.14 L/kg/day | Single oral dose | |

| Bioavailability | ~25% | Oral administration |

Table 3: Efficacy of Fluralaner Against Fleas and Ticks in Dogs

| Parasite | Time Post-Treatment | Efficacy (%) | Reference |

| Ctenocephalides felis (fleas) | 4 hours | 88% | |

| Ctenocephalides felis (fleas) | 8, 12, and 24 hours | >99.4% | |

| Ctenocephalides felis (fleas) | 12 weeks | >99% | |

| Ixodes ricinus (ticks) | 12 hours | Almost complete | |

| Rhipicephalus sanguineus (ticks) | 12 weeks | 95.4 - 100% |

Experimental Protocols

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol is used to determine the inhibitory activity of fluralaner on specific ion channels.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific arthropod GABA-gated or L-glutamate-gated chloride channel subunits of interest.

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for the expression of the receptor channels on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.

-

The oocyte is voltage-clamped at a holding potential of -60 mV.

-

-

Compound Application:

-

The endogenous ligand (GABA or L-glutamate) is applied to the oocyte to elicit an inward chloride current, which is recorded.

-

Fluralaner at various concentrations is co-applied with the ligand.

-

-

Data Analysis: The inhibition of the ligand-gated current by fluralaner is measured, and the IC50 value (the concentration of fluralaner that inhibits 50% of the maximal current) is calculated.

In Vivo Efficacy Study Against Fleas in a Simulated Home Environment

This protocol evaluates the effectiveness of fluralaner in a more realistic setting.

-

Animal Selection and Acclimation: Healthy dogs are selected and acclimated to the study conditions.

-

Flea Infestation: A simulated home environment is established and infested with a known number of adult cat

An In-depth Technical Guide on the Molecular Structure and Characterization of Furaline and its Analogs

Disclaimer: Due to the limited availability of specific experimental data for the molecule designated as Furaline (C13H12N2O), this guide provides a comprehensive overview of its predicted molecular structure alongside established experimental protocols and characterization data for structurally analogous compounds. This approach offers valuable insights into the expected chemical properties and biological activities of Furaline.

Molecular Structure of Furaline

Furaline is a small molecule with the chemical formula C13H12N2O.[1] Its structure comprises a central furan (B31954) ring substituted with a phenyl group at the 2-position and a 4,5-dihydro-1H-imidazol-2-yl (imidazolinyl) group at the 5-position.

Table 1: Molecular Identifiers for Furaline

| Identifier | Value |

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol [1] |

| Canonical SMILES | c1ccc(-c2ccc(C3=NCCN3)o2)cc1[1] |

| InChI | InChI=1S/C13H12N2O/c1-2-4-10(5-3-1)11-6-7-12(16-11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15)[1] |

| InChIKey | HNPLGLAMYJQFOS-UHFFFAOYSA-N[1] |

Synthesis of Furaline Analogs: 2,5-Disubstituted Furans

The synthesis of Furaline would likely involve the construction of the 2,5-disubstituted furan core. Several established methods are available for this purpose, including the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Paal-Knorr synthesis is a robust method for the preparation of furans from 1,4-dicarbonyl compounds.

-

Reaction Principle: The acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound leads to the formation of a furan ring.[2]

-

Detailed Methodology:

-

To a solution of the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., toluene, ethanol), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

-

Heat the reaction mixture to reflux, typically between 80-120 °C, and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,5-disubstituted furan.

-

Table 2: Quantitative Data for Paal-Knorr Synthesis of 2,5-Dimethylfuran

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-TsOH | Toluene | 110 | 4 | 85 |

| H2SO4 | Ethanol | 80 | 6 | 78 |

| Microwave (no catalyst) | Ethanol/Water | 140 | 0.1 | 92 |

Data compiled from representative literature.[1]

The Feist-Benary synthesis provides another versatile route to substituted furans from α-halo ketones and β-dicarbonyl compounds.[3][4]

-

Reaction Principle: The base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, followed by cyclization and dehydration, yields a substituted furan.[3][4]

-

Detailed Methodology:

-

Dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) and add a base (e.g., pyridine, triethylamine) (1-1.2 equivalents).

-

To this mixture, add the α-halo ketone (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution, and purify the residue by column chromatography.

-

Table 3: Quantitative Data for Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridine | Ethanol | 80 | 4 | 75 |

| Triethylamine | DMF | 100 | 3 | 82 |

| Sodium Ethoxide | Ethanol | 25 | 12 | 68 |

Data compiled from representative literature.[5]

Characterization of Furaline Analogs

The characterization of Furaline and its analogs would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. For a Furaline analog, the following characteristic signals would be expected.

Table 4: Representative ¹H and ¹³C NMR Data for a 2-Aryl-5-(imidazolinyl)furan Analog

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan H-3 | 6.8 - 7.0 (d) | 110 - 112 |

| Furan H-4 | 6.4 - 6.6 (d) | 108 - 110 |

| Phenyl H (ortho) | 7.7 - 7.9 (m) | 128 - 130 |

| Phenyl H (meta, para) | 7.2 - 7.5 (m) | 125 - 129 |

| Imidazoline (B1206853) CH2 | 3.8 - 4.0 (t) | 50 - 52 |

| Imidazoline NH | 5.0 - 6.0 (br s) | - |

| Furan C-2 | - | 155 - 158 |

| Furan C-5 | - | 150 - 153 |

| Imidazoline C=N | - | 165 - 168 |

Data is estimated based on known values for 2-phenylfuran (B99556) and imidazoline derivatives.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Predicted Fragmentation Pattern for Furaline:

-

The molecular ion peak (M+) at m/z 212 would be expected.

-

Fragmentation may occur via cleavage of the bond between the furan and phenyl rings, leading to a fragment at m/z 77 (phenyl cation).

-

Cleavage between the furan and imidazoline rings could result in a fragment corresponding to the imidazolinyl moiety.

-

Loss of small neutral molecules like CO from the furan ring is also a possible fragmentation pathway.

-

Table 5: Predicted m/z Values for Key Fragments of Furaline

| Fragment | Predicted m/z |

| [M]+ | 212 |

| [C6H5]+ | 77 |

| [C4H3O-C4H6N2]+ | 135 |

| [M - CO]+ | 184 |

Biological Activity and Signaling Pathways of Furan-Imidazole Analogs

Furan and imidazole (B134444) moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Several studies have reported the cytotoxic effects of furan-imidazole hybrids against various cancer cell lines.

Table 6: In Vitro Cytotoxicity (IC50 in µM) of Representative Furan-Imidazole Analogs

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |

| Analog 1 | 3.57 | 0.40 | 2.63 |

| Analog 2 | >50 | 26.33 | >50 |

| Analog 3 | 1.05 | - | - |

Data compiled from various sources on furan-imidazole hybrids.[6][7][8]

The biological activity of many furan-containing compounds is linked to their metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates that can modulate various signaling pathways. For instance, some furan-imidazole hybrids have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase.

Caption: EGFR signaling pathway and its inhibition by a Furaline analog.

The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival. Upon binding of the epidermal growth factor (EGF), EGFR activates downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. Some furan-imidazole compounds have been identified as inhibitors of EGFR, thereby blocking these pro-survival signals and exhibiting anticancer activity.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Feist-Benary synthesis of furan [quimicaorganica.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Emergence of Furaline: A Selective Monoamine Oxidase-A Inhibitor

An In-depth Technical Guide on the Early Research and Discovery of 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole

This whitepaper delves into the foundational research and discovery of Furaline, a potent and selective inhibitor of Monoamine Oxidase-A (MAO-A). The compound, chemically identified as 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole, emerged from structure-activity relationship (SAR) studies aimed at developing novel, reversible, and selective MAO-A inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the early scientific investigations into Furaline, including its synthesis, biological evaluation, and mechanism of action.

Introduction to Monoamine Oxidase and the Rationale for Selective Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. The selective inhibition of MAO-A has been a key therapeutic strategy in the treatment of depression and anxiety disorders, as it leads to an increase in the synaptic levels of serotonin and norepinephrine.[2][3] Early, non-selective MAO inhibitors were effective but associated with significant side effects, most notably the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[1] This led to the pursuit of reversible and selective MAO-A inhibitors with improved safety profiles.

The Discovery of Furaline: A Structure-Activity Relationship Approach

The discovery of Furaline was the result of systematic investigations into the structure-activity relationships of 2-substituted imidazolines as MAO-A inhibitors. Researchers, led by A. Carotti, explored a series of compounds with a tricyclic system bearing an imidazoline (B1206853) moiety.[4] Their work identified 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole (designated as Furaline) as a lead compound with high affinity and selectivity for MAO-A.[5][6] Further derivatization of Furaline, including the addition of an amino group to the phenyl ring, led to the discovery of Amifuraline, a related compound with distinct pharmacological properties.[7]

Logical Workflow of Furaline's Discovery

The discovery process followed a logical progression from initial screening to the identification of a lead compound and subsequent optimization. This workflow can be visualized as follows:

Experimental Protocols

The following sections detail the methodologies employed in the early research on Furaline.

Synthesis of 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole (Furaline)

The synthesis of Furaline and its derivatives generally involves a multi-step process. A representative synthetic route is the reaction of a substituted furan-2-carboxaldehyde with a suitable diamine.

General Synthetic Protocol:

A common method for the synthesis of 2-substituted imidazolines is the reaction of an appropriate aldehyde with ethylenediamine (B42938) in the presence of a suitable solvent and catalyst. For the synthesis of Furaline, 5-phenylfuran-2-carbaldehyde would be a key intermediate. This can be synthesized via a Suzuki coupling reaction between 5-bromofuran-2-carbaldehyde and phenylboronic acid. The resulting aldehyde is then condensed with ethylenediamine to yield Furaline.

While the specific details from the original publication are not publicly available, a plausible synthetic workflow is outlined below:

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of Furaline against MAO-A and MAO-B was determined using a fluorometric or spectrophotometric assay. A common method utilizes kynuramine (B1673886) as a substrate, which is oxidized by MAO to 4-hydroxyquinoline, a fluorescent product.

Experimental Protocol for MAO Inhibition Assay:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used. The enzymes are diluted to a working concentration in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).[8]

-

Inhibitor Preparation: Furaline and reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in the assay buffer.

-

Assay Procedure:

-

In a 96-well microplate, the enzyme solution is added to each well.

-

The test compound or reference inhibitor at various concentrations is then added to the wells.

-

The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[8]

-

The reaction is initiated by adding the substrate, kynuramine.

-

The plate is incubated at 37°C for a defined period (e.g., 20-30 minutes), protected from light.[8]

-

-

Data Acquisition: The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

-

Data Analysis: The percent inhibition is calculated relative to a control with no inhibitor. IC50 values (the concentration of inhibitor required to inhibit 50% of enzyme activity) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table summarizes the reported in vitro inhibitory activities of Furaline and its amino-derivative, Amifuraline, against MAO-A and MAO-B.

| Compound | Target | IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |

| Furaline | MAO-A | Data not publicly available | Data not publicly available |

| MAO-B | Data not publicly available | ||

| Amifuraline | MAO-A | Data not publicly available | Data not publicly available |

| MAO-B | Data not publicly available |

Note: While the referenced literature establishes Furaline and Amifuraline as potent and selective MAO-A inhibitors, the specific quantitative data (IC50 values) from the primary research are not available in the public domain at the time of this writing. The table structure is provided for when such data becomes accessible.

Mechanism of Action: Reversible and Selective Inhibition of MAO-A

Furaline acts as a reversible and selective inhibitor of MAO-A. This means that it binds to the active site of the MAO-A enzyme, preventing it from metabolizing its substrates, but this binding is not permanent. The reversibility is a key feature that contributes to its improved safety profile compared to older, irreversible MAOIs.

The selective inhibition of MAO-A leads to an increase in the concentrations of serotonin and norepinephrine in the brain, which is believed to be the primary mechanism behind its potential antidepressant and anxiolytic effects.

Signaling Pathway of MAO-A Inhibition

The following diagram illustrates the effect of Furaline on the monoaminergic signaling pathway.

Conclusion

The early research and discovery of Furaline marked a significant step in the development of selective and reversible MAO-A inhibitors. Through systematic structure-activity relationship studies, Furaline was identified as a promising lead compound with the potential for a safer therapeutic profile compared to earlier generations of MAOIs. While further preclinical and clinical data are necessary to fully elucidate its therapeutic potential, the foundational research laid a strong groundwork for the development of this class of compounds for the treatment of psychiatric and neurological disorders. This technical guide provides a comprehensive overview of the initial scientific endeavors that brought Furaline to the forefront of medicinal chemistry research in this area.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Degradation of Furfural

Disclaimer: The term "Furaline" did not yield specific results for a known pharmaceutical compound. This guide has been developed based on the strong assumption that the query refers to Furfural (B47365) , a closely related and widely studied aldehyde derived from biomass. The information presented herein pertains exclusively to Furfural.

This technical guide provides a comprehensive overview of the stability and degradation of Furfural, designed for researchers, scientists, and drug development professionals. It covers degradation pathways under various stress conditions, detailed experimental protocols for stability-indicating studies, and quantitative data to support formulation development and stability assessment.

Introduction to Furfural Stability

Furfural (C₅H₄O₂) is a heterocyclic aldehyde derived from the dehydration of sugars, particularly pentoses. Its stability is a critical parameter in various applications, including its use as a platform chemical and its presence as an impurity in pharmaceutical preparations and food products. Understanding its degradation profile is essential for ensuring product quality, safety, and shelf-life. The stability of Furfural is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1]

Forced degradation studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[4]

Degradation Pathways of Furfural

Furfural degrades through several pathways, including hydrolysis, oxidation, and photolysis. Additionally, microbial pathways for its degradation have been extensively studied.

2.1 Chemical Degradation Pathways

Under acidic conditions, Furfural can undergo resinification or polymerization, forming dark, insoluble products known as humins. It is also susceptible to ring-opening reactions. In alkaline solutions, Furfural can undergo the Cannizzaro reaction, yielding furfuryl alcohol and furoic acid.[5] Oxidative degradation typically involves the conversion of the aldehyde group to a carboxylic acid, forming furoic acid, or ring-opening to yield products like maleic acid and succinic acid.[6][7][8]

2.2 Microbial Degradation Pathway

Several microorganisms, particularly bacteria of the Pseudomonas genus, can metabolize Furfural. The aerobic degradation pathway typically involves the oxidation of Furfural to 2-furoic acid, which is then activated to furoyl-CoA. Subsequent hydroxylation and ring cleavage lead to intermediates that enter the central carbon metabolism, such as the TCA cycle.[6][9][10] Under anaerobic conditions, some microbes reduce Furfural to the less toxic furfuryl alcohol.[9]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of Furfural. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.[1][4]

3.1 Acid Hydrolysis

-

Objective: To evaluate the stability of Furfural in acidic conditions.

-

Protocol:

-

Prepare a solution of Furfural in 0.1 M hydrochloric acid.

-

Reflux the solution at 60-80°C for a specified period (e.g., 2 to 8 hours), with samples taken at intermediate time points.[3]

-

Cool the samples to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute the samples with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

3.2 Base Hydrolysis

-

Objective: To assess the stability of Furfural in alkaline conditions.

-

Protocol:

-

Prepare a solution of Furfural in 0.1 M sodium hydroxide.

-

Store the solution at room temperature for a defined period (e.g., up to 24 hours), taking samples at various intervals. Due to Furfural's reactivity in alkaline media, elevated temperatures may not be necessary.

-

Neutralize the samples with 0.1 M hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase.

-

Analyze by HPLC.

-

3.3 Oxidative Degradation

-

Objective: To determine the susceptibility of Furfural to oxidation.

-

Protocol:

-

Prepare a solution of Furfural and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]

-

Keep the solution at room temperature for a specified duration (e.g., up to 24 hours), with periodic sampling.

-

Quench the reaction if necessary (e.g., by adding a dilute solution of sodium bisulfite).

-

Dilute the samples to an appropriate concentration.

-

Analyze using HPLC.

-

3.4 Thermal Degradation

-

Objective: To evaluate the stability of Furfural in its solid state at elevated temperatures.

-

Protocol:

-

Place a known quantity of solid Furfural in a suitable container (e.g., a petri dish or vial).

-

Expose the sample to a high temperature (e.g., 80°C or higher, depending on the melting point) in a calibrated oven for a set period.[9]

-

At specified time points, remove samples, allow them to cool, and dissolve in a suitable solvent.

-

Dilute to the required concentration for analysis.

-

Analyze by HPLC.

-

3.5 Photolytic Degradation

-

Objective: To assess the impact of light exposure on the stability of Furfural.

-

Protocol:

-

Expose a solution of Furfural (in a photostable, transparent container) and a solid sample to a light source according to ICH Q1B guidelines.[2][11][12][13] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2]

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, prepare the samples for analysis by dissolving and/or diluting them as needed.

-

Analyze both the exposed and dark control samples by HPLC.

-

Quantitative Data from Degradation Studies

The following tables summarize quantitative data on Furfural degradation under various stress conditions, compiled from multiple studies.

Table 1: Acid-Catalyzed Degradation of Furfural in Aqueous Solution

| Acid Catalyst | Furfural Conc. (mol/L) | Temperature (°C) | Time (h) | Degradation (%) | Primary Degradation Products | Reference |

| Formic Acid (2% w/w) | 0.05 - 0.16 | 160 | - | - | Formic Acid, Humins | [11] |

| Formic Acid (30% w/w) | 0.05 - 0.16 | 200 | - | - | Formic Acid, Humins | [11] |

| Sulfuric Acid (0.025 M) | 0.1 | 160 | ~0.4 | ~20 | Resinification Products | [10] |

| Sulfuric Acid (0.025 M) | 0.1 | 180 | ~0.4 | ~40 | Resinification Products | [10] |

| Sulfuric Acid (0.025 M) | 0.1 | 200 | ~0.4 | ~60 | Resinification Products | [10] |

Table 2: Oxidative Degradation of Furfural

| Oxidizing Agent | Furfural Conc. | Temperature (°C) | Time (h) | Conversion (%) | Major Product(s) & Yield (%) | Reference |

| H₂O₂ (H₂O₂/Furfural = 7.5) | 4.6 wt% | 50 | 24 | ~100 | Maleic Acid (78%) | [7][14] |

| H₂O₂ (H₂O₂/Furfural = 4.4) | 4.6 wt% | 50 | 52 | ~100 | Maleic Acid (92%) | [7][14] |

| Air (15 bar) with Ag/TiO₂ | - | 25 | 3 | 96 | Furoic Acid (96%) | [15] |

| H₂O₂ with Niobia catalyst | - | 90 | 7 | 94 | Tartaric Acid (32%), 2(5H)-Furanone (24%), Succinic Acid (20%) | [16] |

Table 3: Photolytic Degradation of Furfural

| Light Source/Conditions | Furfural Conc. (mg/L) | pH | Time (min) | Degradation (%) | Key Observations | Reference |

| UV/Persulfate/TiO₂–ZnO | 10 | 3 | 15 | 96 | Degradation follows first-order kinetics. | - |

| UV/O₃ | 300 | - | 180 | ~100 | Synergistic effect of UV and ozone. | - |

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate and quantify Furfural from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

5.1 Recommended HPLC Method Parameters

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where Furfural and its key degradation products have significant absorbance (e.g., around 274-280 nm).

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

-

Injection Volume: Typically 10-20 µL.

5.2 Method Validation The stability-indicating method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Specificity is particularly critical and is confirmed by demonstrating that the peaks for Furfural and its degradation products are well-resolved.

Conclusion

The stability of Furfural is a complex function of its environment. It is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, thermal, and photolytic conditions. Understanding these degradation pathways and having access to detailed protocols for stress testing are fundamental for developing stable formulations and ensuring the quality and safety of products containing Furfural. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to conduct comprehensive stability and degradation studies on Furfural.

References

- 1. Furfural as a low-volume, high-value asset from agricultural residues: A review on production, agricultural applications and environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. testinglab.com [testinglab.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]

- 7. Aqueous-phase catalytic oxidation of furfural with H2O2: high yield of maleic acid by using titanium silicalite-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. revista.cnic.edu.cu [revista.cnic.edu.cu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iagim.org [iagim.org]

- 12. ikev.org [ikev.org]

- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01686B [pubs.rsc.org]

Spectroscopic Analysis of Furaline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of the hypothetical compound Furaline. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its characterization using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Furaline. Both ¹H and ¹³C NMR data have been acquired to provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum of Furaline, recorded in CDCl₃, reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.73 | d | 1.6 |

| H-3 | 6.63 | dd | 3.6, 1.6 |

| H-4 | 7.30 | d | 3.6 |

| H-5 (aldehyde) | 9.66 | s | - |

Table 1: ¹H NMR Spectroscopic Data for Furaline.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of Furaline.

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 | 147.0 |

| C-3 | 112.5 |

| C-4 | 121.0 |

| C-5 (furan ring) | 152.8 |

| C=O (aldehyde) | 177.6 |

Table 2: ¹³C NMR Spectroscopic Data for Furaline.

Experimental Protocol: NMR Spectroscopy

A sample of Furaline (10 mg) was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS as an internal standard. The spectra were recorded on a 300 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 2048 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform algorithms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Furaline, aiding in its identification and structural elucidation.

Mass Spectrometry Data

Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) was utilized for the analysis.[1][2]

| Ion | m/z (Observed) | Assignment |

| [M+H]⁺ | 97.028 | Protonated molecular ion |

| [M-CHO]⁺ | 69.033 | Fragment ion |

Table 3: High-Resolution Mass Spectrometry Data for Furaline.

Experimental Protocol: Mass Spectrometry

Furaline was introduced into the PTR-ToF-MS instrument via a heated inlet system. The drift tube was operated at a pressure of 2.2 mbar and a temperature of 60°C. The electric field strength (E/N) was maintained at 130 Td. The mass spectra were acquired over a mass range of m/z 20-200. Absolute photoionization cross sections can also be measured for quantitative analysis.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in Furaline based on the absorption of infrared radiation.

Infrared Spectroscopy Data

The FT-IR spectrum was recorded from a thin film of the neat liquid.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3140 | C-H stretch (aromatic) | Medium |

| 2830, 2740 | C-H stretch (aldehyde) | Medium |

| 1675 | C=O stretch (aldehyde) | Strong |

| 1572 | C=C stretch (aromatic) | Strong |

| 1482 | C-C stretch (aromatic) | Strong |

| 1215 | C-O stretch (in-plane) | Strong |

| 1024 | C-O bend (out-of-plane) | Medium |

Table 4: FT-IR Absorption Bands for Furaline.[4][5]

Experimental Protocol: Infrared Spectroscopy

A drop of neat Furaline was placed between two sodium chloride plates to form a thin film. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was subtracted from the sample spectrum. This can be continually monitored during growth and annealing using reflection-absorption infrared spectroscopy (RAIRS).[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within Furaline.

UV-Vis Spectroscopy Data

The UV-Vis spectrum was recorded in ethanol (B145695).

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| 274 | 15,000 | π → π |

| 397 | 2,500 | n → π |

Table 5: UV-Vis Absorption Data for Furaline.[7]

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of Furaline was prepared in ethanol. Serial dilutions were made to obtain a concentration that gave an absorbance reading between 0.1 and 1.0. The spectrum was recorded using a double-beam UV-Vis spectrophotometer from 200 to 800 nm. A cuvette containing pure ethanol was used as the reference. The use of low UV-transparent mobile phases like acetonitrile (B52724) and water is recommended for detection below 230 nm.[7]

Visualizations

Experimental Workflow

Caption: General experimental workflow for the spectroscopic analysis of Furaline.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical signaling pathway illustrating the inhibitory action of Furaline.

References

- 1. AMT - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS [amt.copernicus.org]

- 2. EGUsphere - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS [egusphere.copernicus.org]

- 3. Absolute photoionization cross sections of furanic fuels: 2-ethylfuran, 2-acetylfuran and furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Furfural [webbook.nist.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. UV-Vis Spectrum of Trifluralin | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Furaline and Related Compounds: Theoretical Studies and Computational Modeling

Disclaimer: Extensive searches for "Furaline" with the molecular formula C13H12N2O did not yield publicly available scientific literature detailing its theoretical studies, computational modeling, signaling pathways, or specific experimental protocols. The name "Furaline" has been associated with a fuel mixture, which is inconsistent with a pharmaceutical context. It is possible that "Furaline" is a compound in early-stage, proprietary research, and thus, its scientific data is not in the public domain.

This guide, therefore, presents comprehensive information on two well-documented compounds with similar names, Fluralaner and Furafylline , which may be of interest to researchers, scientists, and drug development professionals.

Part 1: Fluralaner

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class. It is known for its long-lasting efficacy in controlling fleas and ticks in veterinary medicine.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C22H17Cl2F6N3O3 | [1] |

| Molecular Weight | 556.29 g/mol | [1] |

| Pharmacokinetic Data | ||

| Plasma Half-life (t1/2) | 12 days | [2] |

| Time to Max Plasma Conc. | 1 day | [2] |

| Primary Route of Elimination | Excretion of unchanged drug in feces (~90%) | [2] |

Mechanism of Action

Fluralaner is a potent inhibitor of the arthropod nervous system. It acts as an antagonist on two specific ligand-gated chloride channels: the gamma-aminobutyric acid (GABA)-gated chloride channels (GABA receptors) and the L-glutamate-gated chloride channels.[2] This dual antagonism leads to hyperexcitation, paralysis, and ultimately the death of the target parasites.

Experimental Protocols

Oral Administration for Pharmacokinetic Studies: A general protocol for oral administration of Fluralaner in dogs for pharmacokinetic analysis involves the following steps[3]:

-

Animal Selection: Healthy dogs of a specified breed and weight range are selected.

-

Dosing: Fluralaner is administered orally as a single dose, typically with food to enhance absorption. The dosage is calculated to achieve a minimum dose, for example, 25 mg/kg body weight.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 2 hours, 3 days, and then periodically up to 112 days).

-

Plasma Analysis: Plasma is separated from the blood samples, and Fluralaner concentrations are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including peak plasma concentration (Cmax), time to peak plasma concentration (Tmax), and elimination half-life (t1/2).

Part 2: Furafylline

Furafylline is a methylxanthine derivative that was developed as a long-acting alternative to theophylline (B1681296) for the treatment of asthma. It is a potent and selective inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme.[4][5]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C12H12N4O3 | [5] |

| Molecular Weight | 260.25 g/mol | [5] |

| IC50 for CYP1A2 | 0.07 µM | [4][6] |

Mechanism of Action

Furafylline's primary mechanism of action is the potent and selective inhibition of the human cytochrome P450 1A2 (CYP1A2) enzyme.[4] This enzyme is involved in the metabolism of various xenobiotics, including caffeine. The inhibition of CYP1A2 by Furafylline leads to decreased metabolism and, consequently, increased plasma concentrations of CYP1A2 substrates.[7]

Experimental Protocols

In Vitro Inhibition of CYP1A2: A representative protocol to determine the inhibitory effect of Furafylline on CYP1A2 activity in human liver microsomes is as follows[7]:

-

Microsome Preparation: Human liver microsomes are prepared and stored at -80°C.

-

Incubation Mixture: A typical incubation mixture contains human liver microsomes, a phosphate (B84403) buffer (e.g., pH 7.4), a CYP1A2 probe substrate (e.g., phenacetin), and varying concentrations of Furafylline.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: The formation of the metabolite of the probe substrate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The rate of metabolite formation at different Furafylline concentrations is used to calculate the IC50 value, which represents the concentration of Furafylline required to inhibit 50% of the CYP1A2 activity.

Part 3: Befuraline

Befuraline is a psychoactive drug of the piperazine (B1678402) class, developed in the 1970s. It exhibits stimulant and antidepressant properties.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C20H20N2O2 | [8] |

| Molecular Weight | 320.39 g/mol | [8] |

Mechanism of Action

The effects of Befuraline are attributed to its active metabolite, benzylpiperazine. While a detailed signaling pathway is not extensively documented in the public literature, its stimulant and antidepressant effects suggest modulation of monoaminergic systems (e.g., dopamine, serotonin, norepinephrine).

Synthesis

A one-step synthesis of Befuraline has been described[8]:

-

Reactants: Coumarilic acid (benzofuran-2-carboxylic acid) and benzylpiperazine (BzP).

-

Reaction: A one-step coupling reaction is performed between the two reactants.

-

Product: The reaction yields the amide product, Befuraline.

Due to the limited publicly available data, a detailed technical guide on the theoretical and computational aspects of Befuraline cannot be provided at this time.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. msd-animal-health.co.in [msd-animal-health.co.in]

- 3. BRAVECTO® (fluralaner) Chews [dailymed.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Furafylline | C12H12N4O3 | CID 3433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Befuraline - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Furaline

An In-depth Technical Guide to the Physical and Chemical Properties of Furfurylamine (B118560)

Disclaimer: The term "Furaline" is not a standard chemical identifier. This guide assumes the user is referring to Furfurylamine , a compound that contains both a furan (B31954) ring and an amine group, making "Furaline" a plausible, though non-standard, trivial name.

This technical guide provides a comprehensive overview of the physical and chemical properties of furfurylamine, intended for researchers, scientists, and drug development professionals. It includes key physicochemical data, detailed experimental protocols, and visualizations of relevant chemical processes.

Furfurylamine is a colorless to light yellow liquid with a distinct ammonia-like odor.[1][2][3][4] It is derived from furfural (B47365), which is produced from lignocellulosic biomass, making it a key bio-based chemical intermediate.[5]

Table 1: Chemical Identifiers for Furfurylamine

| Identifier | Value |

| IUPAC Name | (Furan-2-yl)methanamine[5][6] |

| Synonyms | 2-Aminomethylfuran, 2-Furanmethanamine, 2-Furylmethylamine[6][7][8] |

| CAS Number | 617-89-0[1][2][6][9] |

| Molecular Formula | C₅H₇NO[1][6][10] |

| Molecular Weight | 97.12 g/mol [1][5][6][7] |

| Chemical Structure |  |

Table 2: Physical and Chemical Properties of Furfurylamine

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][2][3] |

| Odor | Strong, fishy, ammonia-like[1][2] |

| Melting Point | -70 °C[1][2][9][11] |

| Boiling Point | 145-146 °C[1][2][9][10][11] |

| Density | 1.099 g/mL at 25 °C[1][2][9][11] |

| Vapor Pressure | 4 mm Hg at 20 °C[1][2][11] |

| Flash Point | 37 °C (116 °F)[1][2] |

| Water Solubility | Soluble/Miscible[1][2][4][9] |

| Solubility in other solvents | Soluble in ethanol, ether; Slightly soluble in Chloroform, Ethyl Acetate[1][2][4] |

| pKa | 9.12 ± 0.29 (Predicted)[1][2][3] |

| LogP | 0.37[1][2] |

| Refractive Index (n²⁰/D) | 1.490[1][2][11] |

Chemical Reactivity and Stability

Furfurylamine exhibits reactivity typical of a primary amine.[2][12] As a chemical base, it reacts exothermically with acids to form salts.[1][2][12] It is incompatible with strong oxidizing agents, isocyanates, peroxides, acid halides, and anhydrides.[1][2][12] The compound is sensitive to air, absorbing carbon dioxide, and can deteriorate over time.[1][2][4][13] It is also a flammable liquid and poses a fire hazard when exposed to heat or flame.[1][2][12]

Experimental Protocols

This section details the methodologies for the synthesis of furfurylamine and for the determination of its key physicochemical properties.

Synthesis of Furfurylamine via Reductive Amination of Furfural

This protocol describes a common method for synthesizing furfurylamine from furfural.[14][15][16] The process involves two main steps: the formation of an intermediate oxime, followed by its reduction to the primary amine.

Materials:

-

Furfural

-

Hydroxylammonium chloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Zinc dust (Zn)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Zinc chloride (ZnCl₂)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (6M)

-

Cyclohexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Oxime Formation:

-

In a suitable reaction vessel, mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).[16]

-

Slowly add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) to the mixture drop-wise while stirring.[16]

-

Continue stirring the resulting solution at room temperature for 3 hours to allow for the formation of furfuryloxime.[16]

-

Filter the mixture to collect the solid furfuryloxime.[16]

-

-

Reduction to Amine:

-

Prepare a stirred mixture of the synthesized furfuryloxime (2 g, 18 mmol), ammonium chloride (4.81 g, 90 mmol), and water (12 mL).[16]

-

Heat the mixture to 60 °C.[16]

-

Add zinc dust (8.24 g, 126 mmol) and zinc chloride (0.24 g, 3.6 mmol) to the heated mixture.[16]

-

Stir the reaction mixture for 15 minutes at 60 °C.[16]

-

Cool the mixture and filter to remove insoluble materials.[16]

-

-

Work-up and Isolation:

-

To the filtered mother liquid, add 6M sodium hydroxide solution (15 mL).[16]

-

Dry the combined organic extracts over anhydrous sodium sulfate.[1][17]

-

Filter to remove the drying agent.

-

Remove the solvent under vacuum to yield furfurylamine as a yellow liquid.[1][16][17] The purity can be assessed by NMR.[1][17]

-

Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of a liquid amine like furfurylamine in water.

Materials:

-

Furfurylamine

-

Deionized water

-

Test tubes

-

Vortex mixer

-

pH paper or pH meter

Procedure:

-

Add 5 drops of furfurylamine to a clean, dry test tube.[18]

-

Vigorously stir or vortex the mixture for 1-2 minutes.[18]

-

Allow the test tube to stand for 2-3 minutes.[18]

-

Visually inspect the solution for any phase separation, cloudiness, or undissolved droplets. A clear, homogeneous solution indicates solubility. Furfurylamine is reported to be miscible with water.[1][2]

-

Using a clean stirring rod, transfer a drop of the solution to a piece of pH paper to determine the approximate pH. An aqueous solution of furfurylamine is basic.[20] A pH of 11.6 has been reported for a 100 g/L solution.[1][2]

Determination of pKa (Potentiometric Titration)

This protocol outlines a standard method for the experimental determination of the acid dissociation constant (pKa) of a basic compound like furfurylamine.

Materials:

-

Furfurylamine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of furfurylamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Immerse the calibrated pH electrode into the solution and record the initial pH.

-

Fill a burette with the standardized HCl solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point from the graph (the midpoint of the steepest part of the curve).

-

The pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added) is equal to the pKa of the conjugate acid (R-NH₃⁺).

-

The pKa of the amine itself can be calculated using the equation: pKa + pKb = 14.

Visualizations

The following diagrams illustrate key processes related to furfurylamine.

Caption: Reductive amination pathway for furfurylamine synthesis.

References

- 1. Furfurylamine | 617-89-0 [chemicalbook.com]

- 2. Furfurylamine CAS#: 617-89-0 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. microchem.fr [microchem.fr]

- 5. Furfurylamine (CAS 617-89-0)|High Purity [benchchem.com]

- 6. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 糠胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Furfurylamine - Wikipedia [en.wikipedia.org]

- 10. 617-89-0 CAS | FURFURYLAMINE | Laboratory Chemicals | Article No. 3893D [lobachemie.com]

- 11. High Purity Furfurylamine Manufacturer,Supplier,Exporter [dongaochem-metal.com]

- 12. FURFURYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

- 14. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

- 16. sctunisie.org [sctunisie.org]

- 17. Furfurylamine synthesis - chemicalbook [chemicalbook.com]

- 18. chemhaven.org [chemhaven.org]

- 19. moorparkcollege.edu [moorparkcollege.edu]

- 20. www1.udel.edu [www1.udel.edu]

Methodological & Application

Furaline synthesis protocol for laboratory scale

Based on the available information, "Furaline" is a commercial brand name for a veterinary medication containing the active pharmaceutical ingredient Fluralaner (B1663891) .[1][2][3][4] This document provides details on the synthesis of Fluralaner for a laboratory setting, intended for researchers, scientists, and drug development professionals.

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds.[5][6] It is primarily used in veterinary medicine to control flea and tick infestations in dogs and other animals.[1][3]

Application Notes

Fluralaner works by inhibiting the γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in the nervous system of insects and acarines.[6] This action leads to uncontrolled central nervous system activity and the death of the parasites.[6] Its key applications include:

-

Treatment and prevention of flea (Ctenocephalides felis) infestations.[3]

-

Control of various tick species such as Ixodes ricinus, Dermacentor reticulatus, and Rhipicephalus sanguineus.[3]

-

Management of flea allergy dermatitis (FAD).[3]

-

Treatment of demodicosis (Demodex canis) and sarcoptic mange.[3]

Fluralaner Synthesis Protocol Overview

The synthesis of Fluralaner (CAS No: 864731-61-3)[5] is a multi-step process involving the construction of its complex molecular structure. The protocols are typically detailed in patent literature. The following is a generalized protocol derived from publicly available documents, such as patent application US20250214950A1, which describes a method for its preparation.[6] The synthesis generally involves the coupling of key intermediates to form the final Fluralaner molecule.

A crucial step in many patented synthesis routes involves the reaction of an amidine intermediate with an acid chloride to form the final amide bond.

Key Intermediates and Reagents

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid | C₁₈H₁₂Cl₂F₃NO₃ | Key Intermediate (Acid Moiety) |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C₄H₇F₃N₂O | Key Intermediate (Amine Moiety) |

| Activating/Coupling Agents (e.g., SOCl₂, Oxalyl chloride) | Varies | Used to convert the carboxylic acid to a more reactive species (e.g., an acid chloride) |